molecular formula C13H18O2 B1309194 5-(Tert-butyl)-2-ethoxybenzaldehyde CAS No. 681443-01-6

5-(Tert-butyl)-2-ethoxybenzaldehyde

Cat. No.: B1309194
CAS No.: 681443-01-6
M. Wt: 206.28 g/mol
InChI Key: GTGVFOSPXJNMIQ-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-12-7-6-11(13(2,3)4)8-10(12)9-14/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGVFOSPXJNMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396195
Record name 5-tert-butyl-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681443-01-6
Record name 5-tert-butyl-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies of 5 Tert Butyl 2 Ethoxybenzaldehyde

Alkylation Reactions and Optimized Conditions

A primary method for the synthesis of 5-(tert-butyl)-2-ethoxybenzaldehyde is through the Williamson ether synthesis. This involves the O-alkylation of the corresponding phenol (B47542), 5-(tert-butyl)-2-hydroxybenzaldehyde, with an ethylating agent. biosynth.comsigmaaldrich.com The starting phenol is commercially available. biosynth.comsigmaaldrich.com

The reaction typically proceeds by deprotonating the hydroxyl group of the phenol with a suitable base to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on an ethyl halide (like ethyl bromide or ethyl iodide) or diethyl sulfate (B86663). designer-drug.com

Optimized conditions for similar alkylations often involve refluxing in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) in the presence of a weak base like potassium carbonate (K₂CO₃). designer-drug.com The use of a base is crucial for the deprotonation of the phenolic hydroxyl group. The choice of solvent and temperature can significantly influence the reaction rate and yield. For instance, using a more reactive alkylating agent like ethyl iodide can often lead to shorter reaction times compared to ethyl bromide. designer-drug.com

ReactantReagentBaseSolventConditionsYield
5-(tert-butyl)-2-hydroxybenzaldehydeEthyl iodideK₂CO₃AcetoneRefluxGood to Excellent designer-drug.com
5-(tert-butyl)-2-hydroxybenzaldehydeDiethyl sulfateNaOHWater/DCMRoom TempGood designer-drug.com
5-(tert-butyl)-2-hydroxybenzaldehydeEthyl bromideNaHDMF0°C to RTModerate to Good designer-drug.com

This table presents plausible reaction conditions for the alkylation of 5-(tert-butyl)-2-hydroxybenzaldehyde based on analogous reactions.

Catalytic Systems and Reagent Selectivity

To enhance the efficiency and rate of the alkylation reaction, various catalytic systems can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique. orgsyn.org In this method, a catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of the phenoxide ion from an aqueous phase or solid state to the organic phase where the ethylating agent is dissolved. designer-drug.comorgsyn.org This system can lead to higher yields and milder reaction conditions. orgsyn.org

The choice of reagents is critical for selectivity. For the ethoxylation of 5-(tert-butyl)-2-hydroxybenzaldehyde, common ethylating agents include ethyl bromide, ethyl iodide, and diethyl sulfate. designer-drug.com While ethyl iodide is more reactive, it is also more expensive. Diethyl sulfate is a potent and cost-effective ethylating agent but is also highly toxic and requires careful handling. The selectivity for O-alkylation over potential C-alkylation is generally high due to the "hard" nature of the phenoxide oxygen atom.

Regioselective Synthesis Strategies

The synthesis of unsymmetrically substituted benzaldehydes like this compound requires careful control of regioselectivity. Starting the synthesis from a precursor where the substitution pattern is already established is a common and effective strategy.

A highly regioselective route begins with 4-tert-butylphenol. rsc.org This starting material can undergo ortho-formylation via reactions like the Duff reaction or the Reimer-Tiemann reaction to introduce the aldehyde group, yielding 5-(tert-butyl)-2-hydroxybenzaldehyde. rsc.org The directing effect of the hydroxyl group favors the introduction of the formyl group at the ortho position. Subsequent alkylation of the hydroxyl group, as described previously, leads to the desired product without the formation of other isomers.

An alternative approach could involve the Friedel-Crafts alkylation of 2-ethoxybenzaldehyde (B52182) with a tert-butylating agent like tert-butyl chloride or isobutylene, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). cerritos.edu However, this method can be problematic due to the potential for the formation of multiple isomers and over-alkylation, as the ethoxy and aldehyde groups have different directing effects. cerritos.edu Therefore, the former strategy, starting from 4-tert-butylphenol, offers superior regiochemical control.

Mechanistic Investigations of 5 Tert Butyl 2 Ethoxybenzaldehyde Reactivity

Reaction Kinetics and Thermodynamic Analysis

Reaction kinetics and thermodynamics are foundational to understanding the mechanistic details of chemical transformations involving 5-(tert-butyl)-2-ethoxybenzaldehyde. This analysis quantifies the rates at which reactions proceed and the energy changes that occur, offering a window into the stability of reactants, products, and intermediate states.

The rate of reactions involving benzaldehydes is highly sensitive to the nature and position of substituents on the aromatic ring. The tert-butyl group at the para-position relative to the ethoxy group, and the ethoxy group at the ortho-position to the aldehyde, both exert significant electronic and steric effects.

In studies on the oxidation of various substituted benzaldehydes by Vanadium(V), a general trend is observed where electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups decrease the rate. The ethoxy group (-OEt) is a strong electron-donating group through resonance, and the tert-butyl group (-tBu) is a weak electron-donating group through induction and hyperconjugation. Their combined effect would be expected to increase the electron density on the aromatic ring and at the carbonyl carbon, making the aldehydic hydrogen more susceptible to abstraction in oxidation reactions.

A study on the oxidation of monosubstituted benzaldehydes yielded a negative reaction constant (ρ = -0.68) in a Hammett plot, confirming that electron-donating substituents accelerate the reaction rate. This negative value indicates the development of a positive charge in the transition state, which is stabilized by electron-donating groups. The rates for various substituents in this study highlight this trend.

Table 1: Influence of Substituents on Oxidation Reaction Rates of Benzaldehydes
SubstituentRate Constant (k' x 10⁻¹ L mol⁻¹ s⁻¹ at 50°C)
p-Cl7.2
p-CH₃6.9
o-Cl5.0
m-CH₃4.4
H3.5
m-Cl3.0
m-NO₂2.1
m-Br1.8
o-NO₂0.9
p-NO₂0.6

Data sourced from a kinetic study on the oxidation of substituted benzaldehydes by Vanadium(V).

Thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide crucial information about the transition state of a reaction. For the oxidation of substituted benzaldehydes, these parameters reveal insights into the structure and energetics of the rate-determining step.

A linear relationship between the enthalpy and entropy of activation often suggests that a single, consistent mechanism is at play for a series of related reactions. The negative values for the entropy of activation (ΔS‡) observed in these oxidation reactions indicate that the transition state is more ordered than the reactants in their ground state. This is consistent with a bimolecular mechanism where two reactant molecules come together to form the activated complex.

Table 2: Thermodynamic Parameters for the Oxidation of Substituted Benzaldehydes
SubstituentΔE‡ (kcal mol⁻¹)ΔG‡ (kcal mol⁻¹)ΔS‡ (e.u.)
H19.622.2-8.1
m-NO₂19.922.8-9.0
m-Br19.922.8-9.0
m-Cl19.922.5-8.1
m-CH₃19.922.0-6.5
p-Cl19.921.6-5.3
p-CH₃19.921.7-5.6
p-NO₂20.823.3-7.8
o-NO₂20.823.2-7.5
o-Cl19.921.9-6.2

Data sourced from a kinetic study on the oxidation of substituted benzaldehydes by Vanadium(V). The error limits are reported as ±0.8 kcal for ΔE‡ and ±2.4 e.u. for ΔS‡.

Elucidation of Reaction Pathways and Intermediates

Identifying the specific pathways and transient intermediates is key to a complete mechanistic picture. For this compound, reactions can proceed through various intermediates depending on the reagents and conditions.

One common pathway for the oxidation of benzaldehydes involves the formation of free radical intermediates. nih.gov In the oxidation by V(V), the proposed rate-determining step is the fission of the C-H bond of the aldehyde group, which forms an acyl radical (ArCO•). This intermediate is then rapidly oxidized to the corresponding carboxylic acid. The presence of free radicals in such reactions has been confirmed through positive polymerization tests with acrylamide.

Another significant pathway involves radical generation from peroxides, such as tert-butyl hydroperoxide (TBHP). nih.govorganic-chemistry.org Visible light or a catalyst can promote the decomposition of TBHP into tert-butoxy (B1229062) (t-BuO•) and other radical species. nih.gov These highly reactive radicals can then abstract the aldehydic hydrogen from this compound, initiating a chain reaction that can lead to various products. This method is often employed in the synthesis of N-heterocyclic compounds where the aldehyde is a key building block. nih.gov

In addition to radical intermediates, reactions at the carbonyl carbon can proceed through ionic pathways involving tetrahedral intermediates. For instance, the synthesis of a related compound, 2-ethoxy-5-hydroxybenzaldehyde, utilizes n-BuLi and morpholine (B109124) to generate a morpholinoalkoxide tetrahedral intermediate. designer-drug.com This type of intermediate is common in nucleophilic addition reactions to the aldehyde group and is crucial in understanding transformations like acetal (B89532) formation or additions of organometallic reagents.

Stereochemical Aspects and Chiral Transformations

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, stereochemical principles become paramount when it participates in reactions that generate a new chiral center.

The carbonyl group of the aldehyde is planar and its two faces (known as Re and Si faces) are prochiral. The addition of a nucleophile to this carbonyl carbon can generate a new stereocenter. In an achiral environment, the attack on either face is equally probable, resulting in a racemic mixture (an equal amount of both enantiomers) of the product.

Chiral transformations can be achieved by using a chiral reagent, a chiral catalyst, or a chiral auxiliary. In such cases, the transition states leading to the two different enantiomers become diastereomeric and thus have different energies. This energy difference leads to the preferential formation of one enantiomer over the other, a phenomenon known as asymmetric induction.

The substituents on the aromatic ring of this compound can play a role in influencing the stereochemical outcome. The bulky ortho-ethoxy group can sterically hinder the approach of a nucleophile to one side of the carbonyl group, potentially directing the incoming group to the less hindered face. This steric guidance can be a critical factor in achieving high levels of stereoselectivity in asymmetric synthesis. While specific studies on chiral transformations of this compound are not widely reported, the principles of asymmetric catalysis applied to other substituted benzaldehydes confirm that high enantioselectivity can be achieved by carefully controlling the interplay between the substrate's structure and the chiral catalyst.

Derivatization Strategies and Analogue Design of 5 Tert Butyl 2 Ethoxybenzaldehyde

Synthesis of Substituted 5-(Tert-butyl)-2-ethoxybenzaldehyde Derivatives

The structural scaffold of this compound, characterized by an aldehyde function, a bulky tert-butyl group, and an activating ethoxy group, allows for a variety of chemical modifications. These modifications are pivotal for tuning the steric and electronic properties of the resulting derivatives, making them suitable for diverse applications.

Halogenation and Functional Group Interconversion

The aromatic ring of this compound is activated by both the ethoxy and tert-butyl substituents, which are ortho-para directing. This activation facilitates electrophilic aromatic substitution reactions, such as halogenation. The introduction of halogen atoms onto the benzene (B151609) ring serves as a key step for further functionalization, providing a handle for cross-coupling reactions or nucleophilic substitutions. For instance, bromination of similar activated phenols, such as 2-tert-butylphenol, is readily achieved using reagents like N-bromosuccinimide (NBS) in solvents like hexafluoroisopropanol (HFIP). rsc.org This suggests that this compound would undergo halogenation at the positions ortho to the activating groups that are not already substituted.

Beyond ring substitution, the aldehyde and ethoxy moieties are themselves amenable to a range of functional group interconversions (FGI). The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into a cyano group. The latter is particularly significant as it opens pathways to precursors for larger macrocycles like phthalocyanines. The ethoxy group can be cleaved to reveal the corresponding phenol (B47542) (5-tert-butylsalicylaldehyde), which offers alternative reaction pathways, particularly in the formation of metal complexes. Conversely, the parent compound can be synthesized via O-alkylation of 5-tert-butyl-2-hydroxybenzaldehyde. designer-drug.com

Table 1: Representative Functional Group Interconversion Reactions

Starting Functional Group Reagent(s) Product Functional Group Purpose
Aldehyde (-CHO) KMnO₄ or CrO₃ Carboxylic Acid (-COOH) Introduce acidic site, precursor for amides/esters
Aldehyde (-CHO) NaBH₄ or LiAlH₄ Primary Alcohol (-CH₂OH) Introduce hydroxyl group for further etherification/esterification

Condensation Reactions and Schiff Base Formation

The most prominent reaction of the aldehyde group in this compound is its condensation with primary amines to form Schiff bases (or imines). This reaction is a cornerstone for building larger molecules and metal-ligand complexes. The formation of the C=N (azomethine) bond is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. researchgate.netwikipedia.org

A vast number of Schiff base ligands have been synthesized from structurally related salicylaldehydes, such as 5-tert-butylsalicylaldehyde and 3,5-di-tert-butylsalicylaldehyde. sigmaaldrich.comsigmaaldrich.com These compounds react with a wide variety of monoamines and diamines to yield ligands that can coordinate with a multitude of metal ions. The resulting metal complexes have applications in catalysis and materials science. The condensation of this compound with diamines, for example, would lead to the formation of bis-imine ligands capable of acting as tetradentate chelators for transition metals.

Table 2: Examples of Schiff Bases from Related Salicylaldehydes

Aldehyde Precursor Amine Reactant Resulting Schiff Base Type Potential Application
3,5-Di-tert-butyl-2-hydroxybenzaldehyde 1,2-Diaminocyclohexane Salen Ligand Asymmetric catalysis (e.g., Jacobsen's catalyst) wikipedia.org
5-Bromo-2-hydroxybenzaldehyde Aniline Bidentate Imine Ligand Formation of transition metal complexes researchgate.net
5-tert-Butyl-2-hydroxybenzaldehyde Thiosemicarbazide Thiosemicarbazone Metal chelation, biological screening sigmaaldrich.com
2-Hydroxybenzaldehyde 2-Aminopyridine Tautomeric Imine Study of solvent effects on structure nih.gov

Incorporation into Complex Molecular Architectures

The derivatization of this compound provides building blocks for the synthesis of sophisticated, high-molecular-weight structures. The strategic placement of the tert-butyl and ethoxy groups influences the properties and assembly of these larger systems.

Phthalocyanine (B1677752) Complex Formation and Modification

Phthalocyanines are large, aromatic macrocycles known for their intense color and high thermal and chemical stability, making them valuable as dyes, pigments, and functional materials in electronics. nih.gov They are typically synthesized by the cyclotetramerization of phthalonitrile (B49051) derivatives. While this compound is not a direct precursor, it can be converted into the required 4-tert-butyl-5-ethoxyphthalonitrile. This multi-step conversion would involve the oxidation of the aldehyde to a carboxylic acid, followed by amidation to form an amide, and subsequent dehydration to yield the nitrile.

The resulting substituted phthalonitrile can then be heated in the presence of a metal salt (e.g., ZnCl₂, CoCl₂) and a nitrogen base like 1,8-diazabicycloundec-7-ene (DBU) to yield a peripherally substituted metal-phthalocyanine complex. thieme-connect.de The presence of eight tert-butyl and eight ethoxy groups on the periphery of the final phthalocyanine macrocycle would significantly enhance its solubility in common organic solvents, preventing the aggregation that often plagues the parent, unsubstituted phthalocyanine. These substituents also modulate the electronic properties (e.g., the Q-band absorption wavelength) of the macrocycle. nih.gov

Macrocyclic and Supramolecular Assembly

The aldehyde functionality is a key gateway for constructing macrocyclic molecules. The reaction of this compound with diamines, particularly those with rigid backbones, can lead to the formation of macrocyclic Schiff bases. For example, the condensation of two equivalents of the aldehyde with one equivalent of a diamine like ethylenediamine (B42938) or 1,2-phenylenediamine under high dilution conditions can produce [2+1] or [2+2] macrocyclic products.

Furthermore, derivatives of this aldehyde are excellent candidates for building supramolecular assemblies, which are large, ordered structures held together by non-covalent interactions. The bulky tert-butyl group plays a crucial role in directing the solid-state packing and can be used to create specific cavities or channels within a crystal lattice. The ability of Schiff base derivatives to form hydrogen bonds or coordinate with metal ions provides the driving force for self-assembly into complex architectures. nih.gov For example, salicylaldehyde (B1680747) hydrazones have been used in the supramolecular catalytic synthesis of DNA-binding ligands. nih.gov

Structure-Reactivity Relationship Studies in Derived Compounds

The chemical behavior and physical properties of compounds derived from this compound are intrinsically linked to the electronic and steric effects of its constituent functional groups.

Tert-butyl Group: This bulky, electron-donating alkyl group exerts a significant steric influence, hindering reactions at the adjacent C-6 position of the aromatic ring. In larger structures like phthalocyanines or macrocycles, it enhances solubility and influences the final conformation and packing of the molecules.

Ethoxy Group: As an electron-donating alkoxy group, it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. In Schiff base derivatives, its electronic nature influences the basicity and coordinating ability of the azomethine nitrogen.

Aldehyde Group: This is the primary reactive center for derivatization via condensation. Its conversion to other functional groups is a key strategy for analogue design.

In Schiff bases derived from the related 2-hydroxybenzaldehydes, a tautomeric equilibrium between the enol-imine and keto-amine forms is often observed, which is sensitive to solvent polarity. nih.gov While the ethoxy derivative cannot form the keto-amine tautomer due to the absence of the phenolic proton, the electronic influence of the ethoxy group still modulates the properties of the imine bond compared to its hydroxyl or unsubstituted counterparts. Structure-activity relationship studies on related Schiff bases have shown that modification of the peripheral substituents is a critical strategy for tuning properties such as anticancer activity, highlighting the importance of derivatization. nih.gov

Computational and Theoretical Chemistry Studies of 5 Tert Butyl 2 Ethoxybenzaldehyde

Molecular Modeling and Simulation Methodologies4.2.1. Molecular Recognition and Interaction Profiling (e.g., Docking Studies) 4.2.2. Dynamics Simulations of Molecular Systems

Future computational research on 5-(tert-butyl)-2-ethoxybenzaldehyde would be necessary to generate the data required to populate these areas of study. Such research would provide a fundamental understanding of its chemical and physical properties.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov The fundamental principle of QSPR is that the properties of a chemical compound are intrinsically linked to its molecular structure. researchgate.net By quantifying structural attributes, known as molecular descriptors, it is possible to develop predictive models for various properties, thereby reducing the need for extensive experimental measurements. nih.govconicet.gov.ar

For this compound, a QSPR study would involve the calculation of a wide array of molecular descriptors that characterize its unique structural arrangement. These descriptors can be broadly categorized into several classes, including electronic, steric, topological, and quantum-chemical descriptors. nih.govresearchgate.net

Detailed Research Findings

While specific QSPR studies exclusively focused on this compound are not prevalent in the current body of scientific literature, extensive research has been conducted on substituted benzaldehydes. nih.govacs.orgunicamp.br These studies provide a robust framework for understanding how a QSPR analysis of this compound would be approached and the types of insights that could be gained.

Research on substituted benzaldehydes has successfully established relationships between their structural descriptors and properties such as ¹⁷O carbonyl chemical shifts. nih.govacs.org In these studies, the geometries of the molecules are first optimized using computational methods like the semiempirical PM3 level. nih.govresearchgate.net Subsequently, a variety of electronic and steric descriptors are calculated to account for the properties of the benzene (B151609) ring, the aldehyde group, and the bond connecting them. nih.gov

Partial least-squares (PLS) regression and principal component regression (PCR) are common statistical methods used to build the QSPR models from the calculated descriptors. nih.govacs.org These models are then validated to ensure their predictive reliability. unicamp.br The findings from such studies on analogous compounds suggest that a similar approach would be highly effective in predicting the properties of this compound.

A hypothetical QSPR study on a series of substituted benzaldehydes, including this compound, would likely involve the descriptors detailed in the table below.

Table 1: Illustrative Molecular Descriptors for a QSPR Study of Substituted Benzaldehydes

Descriptor TypeDescriptor NameDescriptionPredicted Influence on Properties
Electronic Dipole MomentMeasures the overall polarity of the molecule.Influences intermolecular interactions and solubility.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons.
Mulliken Atomic ChargesDescribes the partial charge distribution on each atom.Affects electrostatic interactions and reactivity.
Steric Molecular VolumeThe total volume occupied by the molecule.Influences how the molecule fits into active sites or crystal lattices.
Surface AreaThe total surface area of the molecule.Affects solubility and rates of reaction.
OvalityA measure of the molecule's deviation from a spherical shape.Can impact packing efficiency in the solid state.
Topological Wiener IndexA distance-based index that reflects molecular branching.Correlates with various physicochemical properties.
Kier & Hall Connectivity IndicesDescribe the degree of branching and connectivity in a molecule.Relates to molecular size and shape.

Once these descriptors are calculated for a training set of molecules, a regression equation is developed to model a specific property. For instance, a simplified hypothetical QSPR model for predicting the boiling point of a series of benzaldehyde (B42025) derivatives might look like:

Boiling Point = c₀ + c₁(Dipole Moment) + c₂(Molecular Volume) + c₃(Wiener Index)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

The predictive power of such a model for this compound would depend on the diversity of the training set and the statistical validity of the model. The data generated from such an analysis would be presented in a format similar to the table below.

Table 2: Hypothetical QSPR Data for a Set of Substituted Benzaldehydes

CompoundExperimental Boiling Point (°C)Predicted Boiling Point (°C)Dipole Moment (Debye)Molecular Volume (ų)Wiener Index
Benzaldehyde178.1179.22.93102.584
2-Ethoxybenzaldehyde (B52182)234.0233.13.45135.8152
This compound-(Predicted Value)(Calculated Value)(Calculated Value)(Calculated Value)
4-Nitrobenzaldehyde278.0277.53.78115.3121

This approach allows for the estimation of properties for new or unmeasured compounds like this compound based on the established relationship. nih.gov

Applications of 5 Tert Butyl 2 Ethoxybenzaldehyde in Advanced Materials Science

Precursor in Supramolecular Chemistry and Self-Assembly

The strategic placement of the tert-butyl and ethoxy groups on the benzaldehyde (B42025) ring makes 5-(Tert-butyl)-2-ethoxybenzaldehyde a valuable building block in supramolecular chemistry. These substituents influence the solubility, steric hindrance, and electronic properties of the resulting macromolecules, guiding their self-assembly into well-defined architectures.

Role in Phthalocyanine (B1677752) Synthesis for Optoelectronic Applications

Phthalocyanines, large aromatic macrocycles, are renowned for their intense color, stability, and exceptional electronic properties, making them prime candidates for applications in optoelectronics. The introduction of substituents onto the phthalocyanine periphery is a key strategy for tuning their physical and chemical characteristics. While direct synthesis of phthalocyanines from this compound is not extensively documented, the principles of phthalocyanine chemistry suggest its potential as a precursor.

The synthesis of phthalocyanines typically involves the tetramerization of phthalonitrile (B49051) derivatives. Benzaldehyde derivatives can be chemically converted to the necessary phthalonitrile precursors. The presence of the bulky tert-butyl group on the periphery of the resulting phthalocyanine can enhance the solubility of these typically insoluble macrocycles in common organic solvents. This improved processability is crucial for the fabrication of thin films and other device structures. Furthermore, the tert-butyl groups can disrupt intermolecular aggregation, a common issue with planar phthalocyanine molecules that can quench their photo-and electrochemical activity. nih.gov

The ethoxy group, being electron-donating, can modulate the electronic properties of the phthalocyanine core. This can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission spectra of the material. rsc.org The modification of phthalocyanines with various substituents has been shown to significantly impact their photophysical and photochemical properties, such as fluorescence quantum yields and singlet oxygen generation, which are critical for applications like photodynamic therapy and optical limiting. nih.govrsc.orgnih.gov

Design of Coordination Compounds and Metal Complexes

The aldehyde functional group of this compound serves as a versatile reactive site for the synthesis of a wide array of ligands for coordination chemistry. Through condensation reactions with amines, for example, a variety of Schiff base ligands can be prepared. These ligands can then be used to form stable complexes with a range of metal ions.

The tert-butyl and ethoxy substituents on the ligand framework play a crucial role in determining the properties of the resulting metal complexes. The steric bulk of the tert-butyl group can influence the coordination geometry around the metal center, potentially leading to the formation of unique and stable structures. This steric hindrance can also prevent the formation of undesirable polymeric species in solution.

The electronic nature of the ethoxy group can fine-tune the electron density at the metal center, thereby influencing the redox potential and catalytic activity of the complex. The design of such coordination compounds is of great interest for applications in catalysis, molecular magnetism, and as building blocks for larger supramolecular assemblies. The synthesis of metal complexes from derivatives of salicylaldehyde (B1680747), a related compound, is a well-established field, and similar synthetic strategies can be applied to ligands derived from this compound. nih.gov

Electrochemical Applications of Derived Materials

Materials derived from this compound are being explored for their potential in various electrochemical applications, owing to the influence of the substituent groups on their electronic and structural properties.

Electrochromic Device Development and Performance

Electrochromic materials exhibit a reversible change in their optical properties upon the application of an electrical potential. This phenomenon is the basis for technologies such as smart windows, anti-glare mirrors, and electronic paper. nih.govnih.gov Organic electrochromic materials, including certain classes of coordination complexes and polymers, offer advantages such as high coloration efficiency, fast switching speeds, and a wide range of accessible colors. google.com

While specific electrochromic devices based on derivatives of this compound are not yet widely reported, the fundamental properties of this precursor suggest its utility in this area. The electronic effects of the ethoxy group and the steric influence of the tert-butyl group can be harnessed to control the color and stability of the different redox states of a derived electrochromic material. For instance, in viologen-based electrochromic systems, the substituents on the aromatic rings have a profound impact on the color of the radical cation species.

The incorporation of ligands derived from this compound into metal complexes or polymeric structures could lead to new electrochromic materials with enhanced performance characteristics. The improved solubility afforded by the tert-butyl group would be beneficial for the solution-based processing and fabrication of electrochromic device layers.

Electrocatalysis in Redox Reactions

Electrocatalysis plays a critical role in a variety of energy conversion and storage technologies, including fuel cells and water electrolysis. louisville.edunih.gov The development of efficient and durable electrocatalysts from earth-abundant materials is a key research focus. Coordination complexes and functionalized materials derived from organic precursors are promising candidates for electrocatalysis.

Materials derived from this compound could find applications in electrocatalysis. The electronic properties of the derived ligands and their metal complexes can be tuned by the ethoxy group to optimize the binding of reactants and intermediates in a catalytic cycle. The bulky tert-butyl group could create specific steric environments around the active site, potentially enhancing selectivity for a particular reaction pathway.

For example, in the context of the oxygen reduction reaction (ORR) or the hydrogen evolution reaction (HER), the electronic structure and local geometry of the catalyst are paramount. While research in this specific area is still nascent, the principles of catalyst design suggest that the tailored ligands accessible from this compound could lead to the development of novel and effective electrocatalysts. youtube.com

Photophysical Properties of Materials Derived from this compound

The photophysical properties of a material, such as its absorption and emission of light, are central to its application in areas like organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The introduction of this compound as a building block allows for the systematic tuning of these properties.

The combination of the electron-donating ethoxy group and the bulky, sterically hindering tert-butyl group can have a significant impact on the photophysics of derived materials. In fluorescent molecules, for instance, the ethoxy group can increase the electron density of the aromatic system, often leading to a red-shift in the absorption and emission spectra. The tert-butyl group, by preventing close packing of molecules in the solid state, can reduce aggregation-caused quenching of fluorescence, leading to higher emission quantum yields. nih.gov

Fluorescence and Luminescence Studies

There is no available research data on the fluorescence or luminescence properties of this compound. Studies investigating its excitation and emission spectra, quantum yield, and fluorescence lifetime have not been published in the scientific literature. Therefore, no data tables on these properties can be generated.

Non-Linear Optical Properties

Similarly, the non-linear optical (NLO) properties of this compound have not been documented in any accessible research. There are no reports on its second- or third-order NLO coefficients, hyperpolarizability, or any related characteristics that would indicate its potential for use in NLO materials. Consequently, no data tables on NLO properties can be provided.

Advanced Analytical and Spectroscopic Characterization of 5 Tert Butyl 2 Ethoxybenzaldehyde and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

For 5-(tert-butyl)-2-ethoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons will appear as a set of multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The aldehydic proton will be a highly deshielded singlet, appearing even further downfield, usually above δ 10.0 ppm. The ethoxy group will give rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the adjacent oxygen atom. The tert-butyl group will present as a sharp singlet in the upfield region, typically around δ 1.3 ppm, due to the magnetic equivalence of its nine protons.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the aldehyde group will be observed at a characteristic downfield chemical shift, generally in the range of δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the oxygen of the ethoxy group appearing at a higher chemical shift. The carbons of the tert-butyl group will have distinct signals, with the quaternary carbon appearing further downfield than the methyl carbons. The ethoxy group carbons will also show characteristic signals.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. COSY spectra reveal correlations between neighboring protons, helping to assign the complex splitting patterns in the aromatic region. HSQC spectra correlate each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Aldehyde (-CHO)~10.2 (s, 1H)~191.0
Aromatic-H3~7.7 (d, 1H)~128.0
Aromatic-H4~7.5 (dd, 1H)~133.0
Aromatic-H6~7.0 (d, 1H)~112.0
Ethoxy (-OCH₂CH₃)~4.1 (q, 2H)~64.0
Ethoxy (-OCH₂CH₃)~1.4 (t, 3H)~15.0
tert-Butyl (-C(CH₃)₃)~1.3 (s, 9H)~35.0 (quaternary C)
tert-Butyl (-C(CH₃)₃)~31.0 (methyl C)
Aromatic-C1~125.0
Aromatic-C2~160.0
Aromatic-C5~150.0

Note: Predicted values are based on the analysis of similar structures and may vary slightly from experimental data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₈O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, confirming the elemental composition. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Observed Mass (m/z)
[M+H]⁺207.1385To be determined experimentally
[M+Na]⁺229.1204To be determined experimentally

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of this compound is expected to show a strong, sharp absorption band around 1700-1680 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic ring and the alkyl groups will appear in the region of 3100-2850 cm⁻¹. The C-O stretching vibrations of the ether linkage will be observed in the 1250-1000 cm⁻¹ region.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides information about molecular vibrations that are often weak or absent in the IR spectrum. For this compound, the symmetric stretching of the aromatic ring is expected to produce a strong Raman signal. The C=O stretching vibration will also be visible in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. biorxiv.orgaps.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aldehyde (C=O)Stretching1700 - 1680 (strong, sharp)1700 - 1680 (moderate)
Aromatic C-HStretching3100 - 3000 (moderate)3100 - 3000 (strong)
Alkyl C-HStretching2960 - 2850 (strong)2960 - 2850 (strong)
Aromatic C=CStretching1600, 1475 (moderate)1600, 1475 (strong)
Ether C-OStretching1250 - 1200 (strong)Weak

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic techniques provide invaluable information about the molecular structure in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement in the solid state. This technique is crucial for understanding intermolecular interactions and crystal packing, which can influence the physical properties of the material. researchgate.net

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. nih.goviucr.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, yielding accurate bond lengths, bond angles, and torsion angles. For this compound, a successful single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure and conformation in the solid state. The planarity of the benzaldehyde (B42025) moiety and the orientation of the tert-butyl and ethoxy substituents would be precisely determined. nih.gov

Polymorphism and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific polymorphic studies on this compound are publicly available, the potential for polymorphism exists due to the molecule's conformational flexibility and the possibility of different intermolecular packing arrangements. The study of polymorphism is critical in materials science and pharmaceuticals, as the properties of a crystalline solid can be significantly influenced by its crystal form.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for ensuring the purity of this compound and for tracking the progress of reactions in which it is a reactant or product. The distinct polarity and potential volatility of this compound and its derivatives make both HPLC and GC-MS suitable for these purposes.

High-Performance Liquid Chromatography (HPLC) for Kinetic Studies

HPLC is a powerful technique for monitoring the kinetics of liquid-phase reactions involving this compound. By separating the components of a reaction mixture over time, HPLC allows for the quantification of reactants, intermediates, and products, thereby enabling the determination of reaction rates and mechanisms.

In a hypothetical kinetic study of a reaction involving this compound, such as its oxidation or reduction, a reversed-phase HPLC method would likely be employed. A C18 column would be a common choice, offering good separation of non-polar to moderately polar compounds. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, often with a buffer to control pH. The composition of the mobile phase could be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation. Detection would most likely be performed using a UV detector, as the benzaldehyde moiety is chromophoric.

Table 1: Hypothetical HPLC Parameters for Kinetic Analysis of a this compound Reaction

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

This table represents a typical starting point for method development and is not based on published data for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

GC-MS is the premier technique for the identification of volatile products that may arise from reactions of this compound, such as thermal decomposition or side reactions. The gas chromatograph separates the volatile components of a sample, and the mass spectrometer provides mass spectral data for each component, allowing for their identification.

For the analysis of volatile derivatives, a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, would be suitable. The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of compounds with a range of boiling points. The mass spectrometer would be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Volatile Derivatives of this compound

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-550

This table represents a typical starting point for method development and is not based on published data for this specific compound.

Q & A

Q. What are the common synthetic routes for 5-(tert-butyl)-2-ethoxybenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution reactions. For example:

  • Friedel-Crafts Alkylation : Introduce the tert-butyl group to a benzaldehyde precursor using tert-butyl halides and Lewis acids (e.g., AlCl₃) under anhydrous conditions. Subsequent ethoxylation via nucleophilic aromatic substitution (using NaOEt or K₂CO₃ in ethanol) introduces the ethoxy group .
  • Optimization : Yield depends on temperature (60–80°C), solvent polarity (e.g., DMF for high dielectric constant), and stoichiometric ratios of reagents. Excess tert-butylating agents may reduce byproducts like di-substituted derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 1.3–1.5 ppm (tert-butyl methyl groups), and δ 4.0–4.2 ppm (ethoxy -OCH₂-) .
    • ¹³C NMR : Signals at ~190–200 ppm (aldehyde carbon), ~70 ppm (ethoxy carbon), and ~30–35 ppm (tert-butyl carbons) .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of ethoxy group) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₈O₂ (calculated: 206.13) .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

Methodological Answer: The tert-butyl group acts as a steric shield, reducing electrophilic attack on the aromatic ring. This enhances thermal stability (evidenced by TGA data) but may slow down substitution reactions. Kinetic studies using HPLC monitoring show reduced reaction rates in tert-butyl-substituted analogs compared to non-substituted derivatives .

Advanced Research Questions

Q. How can contradictory data in the synthesis of tert-butyl-substituted benzaldehyde analogs be resolved?

Methodological Answer: Systematic variation of parameters is key:

  • Case Study : Conflicting yields in Friedel-Crafts reactions may arise from moisture sensitivity. Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves, inert atmosphere) and compare with non-controlled setups .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) and resolve discrepancies in reported yields .

Q. What computational methods are suitable for predicting the antioxidant activity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) of phenolic O-H bonds (if hydroxylated derivatives exist). Lower BDE correlates with higher radical scavenging activity .
  • Molecular Docking : Simulate interactions with oxidative enzymes (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonding with ethoxy oxygen and hydrophobic interactions with the tert-butyl group .

Q. How can X-ray crystallography elucidate structural features impacting material science applications?

Methodological Answer:

  • Crystal Structure Analysis : Resolve dihedral angles between the ethoxy group and aromatic plane. For example, analogs like 5-tert-butyl-2-hydroxybenzaldehyde show a 15° angle, enhancing π-π stacking in fluorescent materials .
  • Packing Diagrams : Analyze intermolecular hydrogen bonds (e.g., aldehyde-oxygen to adjacent hydroxyl groups) to predict supramolecular assembly behavior .

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